molecular formula C11H12N2O2 B1236119 2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole CAS No. 84687-14-9

2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

Cat. No.: B1236119
CAS No.: 84687-14-9
M. Wt: 204.22 g/mol
InChI Key: HPMRFMKYPGXPEP-JTQLQIEISA-N
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Description

®-Idazoxan is a pharmacological compound known for its role as an alpha-2 adrenergic receptor antagonist. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. The compound is a chiral molecule, with the ®-enantiomer being the active form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-idazoxan typically involves the resolution of racemic idazoxan or the direct synthesis of the ®-enantiomer through chiral synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under controlled temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ®-idazoxan may involve large-scale resolution of racemic mixtures using chromatographic techniques or the use of biocatalysts for enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Idazoxan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

®-Idazoxan has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its effects on alpha-2 adrenergic receptors in various biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

    Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.

Mechanism of Action

®-Idazoxan exerts its effects primarily by antagonizing alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, which can modulate various physiological and psychological processes. The compound also interacts with imidazoline receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar pharmacological effects.

    Clonidine: An alpha-2 adrenergic receptor agonist, often used as a reference compound in studies involving ®-idazoxan.

    Prazosin: An alpha-1 adrenergic receptor antagonist, used for comparison in studies of adrenergic receptor selectivity.

Uniqueness

®-Idazoxan is unique in its high selectivity for alpha-2 adrenergic receptors and its ability to interact with imidazoline receptors. This dual action makes it a valuable tool in neuropharmacological research and a potential therapeutic agent for various conditions.

Properties

CAS No.

84687-14-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13)/t10-/m0/s1

InChI Key

HPMRFMKYPGXPEP-JTQLQIEISA-N

SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2

Isomeric SMILES

C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2

Canonical SMILES

C1CN=C(N1)C2COC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
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2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
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2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
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2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole

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